

In-Depth Technical Guide: 2-Bromo-1-(4-(phenylthio)phenyl)ethanone

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Compound of Interest

Compound Name: 2-Bromo-1-(4-(phenylthio)phenyl)ethanone

Cat. No.: B1315390

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CAS Number: 28179-34-2

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available technical information on **2-Bromo-1-(4-(phenylthio)phenyl)ethanone**. It is intended for informational purposes for a scientific audience. Detailed experimental data for this specific compound is limited in publicly accessible literature. Some information presented, particularly regarding experimental protocols, is based on general methods for the synthesis of analogous compounds.

Core Compound Information

2-Bromo-1-(4-(phenylthio)phenyl)ethanone is a halogenated ketone derivative. Its chemical structure features a phenylthio group at the para position of the acetophenone backbone, with a bromine atom at the alpha position to the carbonyl group. This arrangement of functional groups makes it a potentially useful intermediate in organic synthesis, particularly for the introduction of the 4-(phenylthio)phenacyl moiety into molecules.

Chemical and Physical Properties

A summary of the available quantitative data for **2-Bromo-1-(4-(phenylthio)phenyl)ethanone** is presented in Table 1. Please note that some data is provided by chemical suppliers and may not have been independently verified in peer-reviewed literature.

Property	Value	Source
CAS Number	28179-34-2	Sigma-Aldrich
Molecular Formula	C ₁₄ H ₁₁ BrOS	Sigma-Aldrich
Molecular Weight	307.21 g/mol	Sigma-Aldrich
MDL Number	MFCD08282296	Sigma-Aldrich

Note: No experimental spectral data (NMR, IR, Mass Spectrometry) for **2-Bromo-1-(4-(phenylthio)phenyl)ethanone** was found in the public domain during the literature search. Researchers are advised to acquire and verify this data upon synthesis or purchase.

Safety and Handling

Based on available safety data for this compound and structurally related alpha-bromo ketones, the following safety precautions should be observed.

Hazard Statement	Description
H302	Harmful if swallowed.[1]
H319	Causes serious eye irritation.[1]
H400	Very toxic to aquatic life.[1]
H410	Very toxic to aquatic life with long lasting effects. [1]

Personal Protective Equipment (PPE):

- Eye/Face Protection: Wear chemical safety goggles.
- Skin Protection: Wear protective gloves and clothing.
- Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge.

Handle this compound in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **2-Bromo-1-(4-(phenylthio)phenyl)ethanone** is not readily available in the literature, a general and plausible method involves the bromination of the corresponding ketone precursor, 1-(4-(phenylthio)phenyl)ethanone. The following is a representative protocol based on general methods for the synthesis of alpha-bromo ketones.

Proposed Synthesis of 1-(4-(phenylthio)phenyl)ethanone (Precursor)

The precursor can be synthesized via a Friedel-Crafts acylation of diphenyl sulfide with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

General Experimental Protocol for the Bromination of 1-(4-(phenylthio)phenyl)ethanone

This protocol is a general procedure and may require optimization for the specific substrate.

Materials:

- 1-(4-(phenylthio)phenyl)ethanone
- Bromine (Br₂) or N-Bromosuccinimide (NBS)
- Appropriate solvent (e.g., Dichloromethane, Chloroform, Acetic Acid)
- Catalyst (optional, e.g., a catalytic amount of HBr)

Procedure:

- Dissolve 1-(4-(phenylthio)phenyl)ethanone in a suitable solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
- Cool the solution in an ice bath.
- Slowly add a solution of bromine in the same solvent dropwise to the cooled solution with constant stirring. Alternatively, N-Bromosuccinimide can be added portion-wise.

- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.
- Separate the organic layer, and wash it with saturated aqueous sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
- Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.

Potential Applications in Research and Drug Development

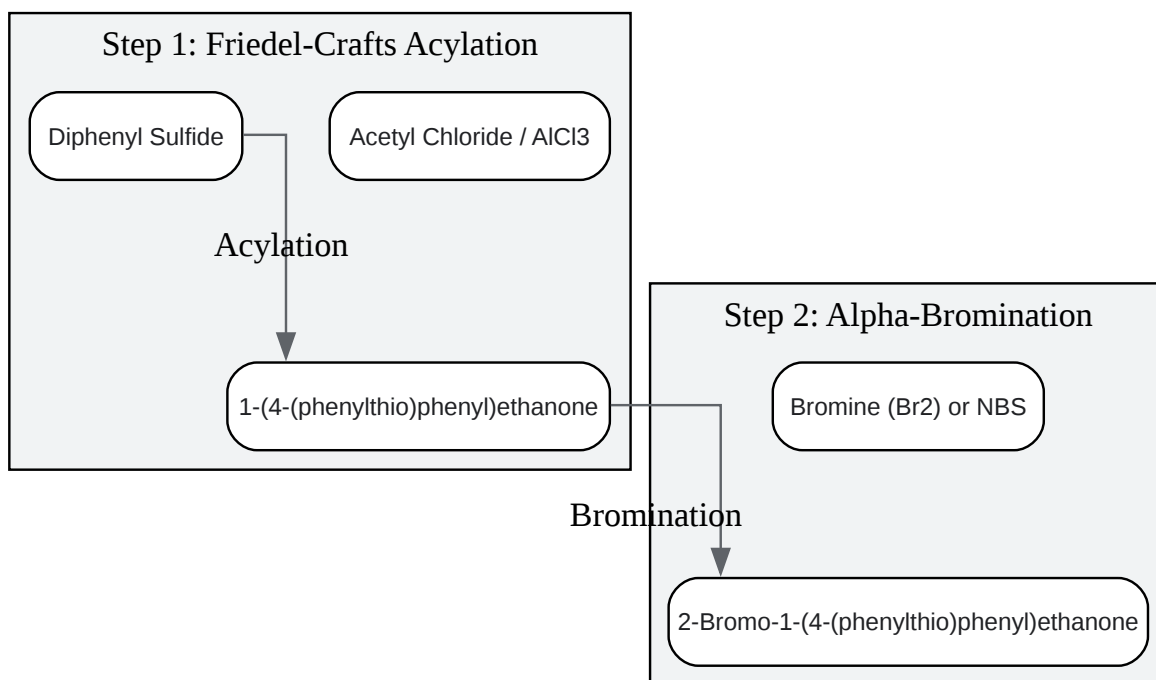
Alpha-bromo ketones are versatile intermediates in organic synthesis. While specific applications for **2-Bromo-1-(4-(phenylthio)phenyl)ethanone** are not documented, its structural features suggest potential utility in the following areas:

- **Intermediate for Heterocyclic Synthesis:** The alpha-bromo ketone moiety is a key precursor for the synthesis of various heterocyclic compounds, such as thiazoles, imidazoles, and oxazoles, which are prevalent scaffolds in many biologically active molecules.
- **Alkylation of Nucleophiles:** The compound can be used to alkylate a wide range of nucleophiles, including amines, thiols, and carbanions, to introduce the 4-(phenylthio)phenacyl group.
- **Precursor for Biologically Active Molecules:** The phenylthio group is present in some compounds with reported biological activities. This building block could be used in the synthesis of novel analogs of such compounds for structure-activity relationship (SAR) studies.

Visualizations

Proposed Synthesis Workflow

The following diagram illustrates a plausible two-step synthesis of **2-Bromo-1-(4-(phenylthio)phenyl)ethanone** from diphenyl sulfide.

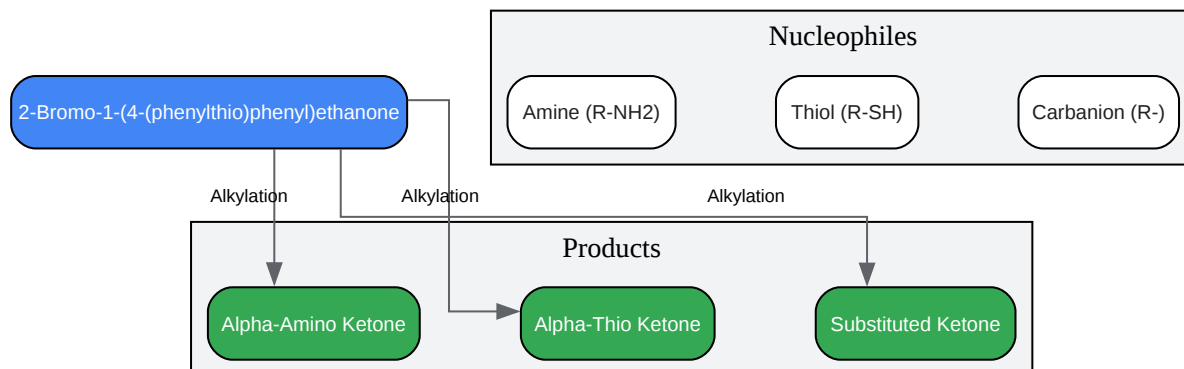


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Caption: Proposed two-step synthesis of the target compound.

General Reactivity of Alpha-Bromo Ketones

This diagram illustrates the general reactivity of the alpha-bromo ketone functionality present in the target compound, highlighting its utility in forming new chemical bonds.



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Caption: General reactivity of the alpha-bromo ketone moiety.

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References

- 1. chemical-label.com [chemical-label.com]
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